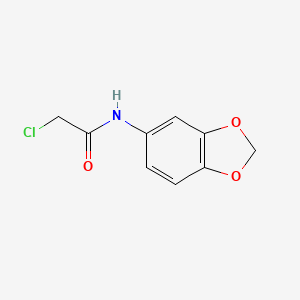

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBIYZYYNHWRQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352860 | |

| Record name | N-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227199-07-7 | |

| Record name | N-(2H-1,3-Benzodioxol-5-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2H-1,3-benzodioxol-5-yl)-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the synthesis, reactivity, and potential applications of this compound, with a particular focus on its role as a versatile intermediate in the creation of novel bioactive molecules. Detailed experimental protocols, spectroscopic analysis, and safety considerations are also presented to provide a holistic understanding of this chemical entity.

Introduction: A Versatile Synthetic Intermediate

This compound is a chemical compound that serves as a crucial building block in organic synthesis. Its structure uniquely combines a benzodioxole ring system with a reactive chloroacetamide side chain. The benzodioxole moiety, also known as the methylenedioxyphenyl group, is a common feature in a variety of natural products and pharmacologically active molecules. The chloroacetamide group, on the other hand, is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the facile introduction of the N-(1,3-benzodioxol-5-yl)methyl moiety into a wide array of molecular scaffolds.

This guide will explore the fundamental characteristics of this compound, providing the technical insights necessary for its effective use in a research and development setting.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in synthesis and analysis. The key identifiers and properties of this compound are summarized below. Please note that while some experimental data is available, many of the listed properties are computationally predicted and should be used as a guideline.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 227199-07-7 | [1] |

| Molecular Formula | C₉H₈ClNO₃ | [1] |

| Molecular Weight | 213.62 g/mol | [2] |

| Appearance | Typically a solid or crystalline form. | [3] |

| Solubility | Soluble in organic solvents like DMSO and methanol. | [3] |

| XLogP3 | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 2 | [2] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the acylation of 1,3-benzodioxol-5-amine (also known as 3,4-methylenedioxyaniline) with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Scheme:

Caption: General synthesis of this compound.

Causality Behind Experimental Choices:

-

Solvent: A non-protic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) is preferred to prevent reaction with the highly reactive chloroacetyl chloride.

-

Base: A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Temperature: The reaction is typically carried out at a reduced temperature (e.g., 0 °C) during the addition of chloroacetyl chloride.[4] This is to control the exothermic nature of the reaction and minimize the formation of side products.

Detailed Experimental Protocol:

-

Dissolve 1,3-benzodioxol-5-amine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred mixture over a period of 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to obtain pure this compound.[4]

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom.[5] This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.

Nucleophilic Substitution Reactions:

The chlorine atom can be readily displaced by various nucleophiles, including amines, thiols, and alcohols.[5] This reactivity allows for the facile synthesis of a diverse library of derivatives. For instance, reaction with primary or secondary amines yields the corresponding N-substituted glycinamides.

Workflow for Derivative Synthesis:

Caption: Workflow for nucleophilic substitution reactions.

Role in Heterocyclic Synthesis:

This compound is a valuable precursor for the synthesis of various heterocyclic systems.[5] The chloroacetamide moiety can participate in intramolecular cyclization reactions to form rings such as imidazoles and thiazolidin-4-ones.

Application in the Synthesis of Bioactive Molecules:

A significant application of this compound is in the synthesis of N-acylhydrazone derivatives.[6][7] N-acylhydrazones are a class of compounds known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[6][8][9] The synthesis typically involves the reaction of this compound with hydrazine, followed by condensation with an appropriate aldehyde or ketone.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzodioxole ring, a singlet for the methylene protons of the dioxole group (O-CH₂-O), a singlet for the methylene protons adjacent to the chlorine atom (Cl-CH₂), and a signal for the amide proton (N-H).

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the methylene carbon of the dioxole ring, the methylene carbon attached to the chlorine, and the carbonyl carbon of the amide group.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-O stretches associated with the benzodioxole ring.[10][11]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for a molecule containing one chlorine atom.[11]

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique combination of a benzodioxole moiety and a reactive chloroacetamide group makes it a powerful tool for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively utilize this compound in the development of novel and potentially therapeutic agents.

References

-

PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. Available from: [Link]

-

Slanina, D., & Popa, P. (2022). N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. Available from: [Link]

-

National Institutes of Health. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Available from: [Link]

-

ResearchGate. Synthesis of N-acylhydrazone derivatives 2a-c. Available from: [Link]

-

PubChem. (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available from: [Link]

-

PubMed. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors. Available from: [Link]

-

PubChem. N-(1,3-benzodioxol-5-yl)-2-[[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-methylamino]acetamide. Available from: [Link]

-

ResearchGate. Synthesis of N-acylhydrazone and N-methyl-N-acylhydrazone derivatives 1-3. Available from: [Link]

-

UTAR Institutional Repository. SYNTHESIS, CHARACTERISATION, CONFORMATIONAL STUDY AND ANTIBACTERIAL ACTIVITY OF N-ACYLHYDRAZONE AND ITS DERIVATIVES. Available from: [Link]

-

Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Available from: [Link]

-

MDPI. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Available from: [Link]

-

ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

-

MDPI. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Available from: [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide | C9H8ClNO3 | CID 26369154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-(2H-1,3-BENZODIOXOL-5-YL)-N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE (EVT-2868874) | 1185025-48-2 [evitachem.com]

- 4. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eprints.utar.edu.my [eprints.utar.edu.my]

- 9. Design, Synthesis and Biological Evaluation of New N-Acyl Hydrazones with a Methyl Sulfonyl Moiety as Selective COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide (CAS No. 227199-07-7): A Covalent Modifier for Research and Development

Abstract

N-(1,3-Benzodioxol-5-yl)-2-chloroacetamide, identified by CAS number 227199-07-7, is a distinct organic molecule featuring a reactive chloroacetamide group appended to a 1,3-benzodioxole moiety. While extensive, peer-reviewed studies on this specific compound are not abundant in the public domain, its structural components are well-characterized in medicinal chemistry and chemical biology. This technical guide provides an in-depth analysis of its properties, a probable synthetic route, and its likely mechanism of action based on the established reactivity of the chloroacetamide functional group and the pharmacological significance of the 1,3-benzodioxole scaffold. This document is intended for researchers, chemists, and drug development professionals interested in leveraging this compound as a chemical probe, a covalent inhibitor, or a synthetic intermediate.

Introduction and Chemical Identity

This compound is a member of the N-aryl-2-chloroacetamide chemical class. The defining features of this molecule are the electrophilic chloroacetyl group, which is known to act as a covalent "warhead" in biological systems, and the 1,3-benzodioxole (also known as methylenedioxyphenyl) ring system, a common fragment in natural products and synthetic drugs.[1][2] Given the high reactivity of the chloroacetamide group, it is probable that this compound is primarily utilized as a research chemical for covalent ligand screening or as a synthetic intermediate for the construction of more complex molecules.

Synonyms:

-

N-(2-CHLOROACETYL)-3,4-METHYLENEDIOXYANILINE

-

5-[(CHLOROACETYL)AMINO]-1,3-BENZODIOXOLE

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions, including solvent selection for assays and reactions, and for computational modeling studies.

| Property | Value | Source(s) |

| CAS Number | 227199-07-7 | Multiple |

| Molecular Formula | C₉H₈ClNO₃ | Multiple |

| Molecular Weight | 213.62 g/mol | Multiple |

| Melting Point | 155-156 °C | Multiple |

| Boiling Point (Predicted) | 399.5 ± 42.0 °C | Multiple |

| Density (Predicted) | 1.472 ± 0.06 g/cm³ | Multiple |

| Appearance | Colorless to yellow crystals | [5] |

Synthesis of this compound

The synthesis of N-aryl-2-chloroacetamides is a well-established chemical transformation.[6] The most common and direct method is the chloroacetylation of the corresponding aniline derivative, in this case, 3,4-methylenedioxyaniline (1,3-benzodioxol-5-amine). This reaction involves a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[7]

Putative Synthetic Protocol

This protocol is a general and widely used method for the synthesis of N-aryl-2-chloroacetamides and is highly likely to be effective for the target compound.[7]

Materials:

-

3,4-Methylenedioxyaniline (1.0 eq)

-

Chloroacetyl chloride (1.1 - 1.2 eq)

-

Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve 3,4-methylenedioxyaniline (1.0 eq) and the base (e.g., triethylamine, 1.1-1.5 eq) in the chosen organic solvent (e.g., DCM).

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Add chloroacetyl chloride (1.1-1.2 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold water.

-

Dry the crude product. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[7]

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Probable Mechanism of Action: Covalent Inhibition

The biological activity of chloroacetamide compounds is predominantly attributed to their function as electrophiles, enabling them to form covalent bonds with nucleophilic residues in proteins.[4] The primary target is often the thiol group (-SH) of cysteine residues.[8]

The Chloroacetamide "Warhead"

The chloroacetyl group is a classic example of a reactive electrophile, or "warhead," used in the design of covalent inhibitors. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom of a cysteine residue acts as a nucleophile, attacking the carbon atom bonded to the chlorine. This displaces the chloride ion and forms a stable and typically irreversible thioether bond.[4] This covalent modification permanently inactivates the target protein.

Known Targets of Chloroacetamides

In the field of agriculture, chloroacetamide herbicides are well-known inhibitors of very-long-chain fatty acid (VLCFA) elongase systems, with I₅₀ values in the nanomolar range.[8][9] The VLCFA synthase, a key enzyme in this system, has a conserved, reactive cysteine in its active site that is the target of these herbicides.[8] In drug discovery, the chloroacetamide moiety has been used to target cysteine residues in various proteins, including kinases and proteases involved in the Hippo signaling pathway.[10] A recent study also highlighted the antifungal activity of chloroacetamide derivatives against Fusarium species.[11]

Mechanistic Pathway Diagram

Caption: Covalent inhibition mechanism of chloroacetamide compounds.

The Role of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole scaffold is a key structural feature in many natural and synthetic bioactive compounds.[1] It is found in natural products like safrole (a precursor for various syntheses), piperine (from black pepper), and sesamin.[12][13]

In medicinal chemistry, the 1,3-benzodioxole group can influence a molecule's pharmacological profile in several ways:[14][15]

-

Metabolic Stability: The methylenedioxy bridge can inhibit cytochrome P450 (CYP) enzymes, potentially increasing the metabolic stability and bioavailability of a drug.

-

Receptor Interactions: The rigid, planar structure can serve as a scaffold to orient other functional groups for optimal interaction with a biological target.

-

Bioactivity: Derivatives of 1,3-benzodioxole have been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anti-tumor properties.[1][16][17]

The presence of this moiety in CAS 227199-07-7 suggests that the compound could have favorable interactions with target proteins beyond the covalent bond formed by the chloroacetamide group, and it may possess interesting pharmacokinetic properties.

Potential Research Applications

Based on the analysis of its constituent functional groups, this compound can be considered for several research applications:

-

Covalent Probe Development: It can be used as a starting point for developing more complex and selective covalent probes to study the function of specific cysteine-containing proteins.

-

Fragment-Based Screening: As a fragment-sized molecule with a reactive handle, it is an ideal candidate for fragment-based ligand discovery (FBLD) campaigns targeting enzymes with active-site cysteines.[10]

-

Antimicrobial and Antifungal Research: Given the known antimicrobial activities of both chloroacetamides and some benzodioxole derivatives, this compound could be screened for efficacy against various pathogens.[11][18]

-

Herbicide Development: Its structural similarity to known herbicidal chloroacetamides suggests it could be investigated for phytotoxic activity.[8]

-

Synthetic Intermediate: It serves as a versatile precursor for synthesizing a variety of heterocyclic compounds through nucleophilic substitution of the chlorine atom.[6][19]

Safety and Handling

Alpha-chloroacetamides are reactive alkylating agents and must be handled with appropriate safety precautions.

-

Hazards: These compounds are generally toxic if swallowed and can be absorbed through the skin.[5][20] They are irritating to the eyes and skin, and repeated or prolonged contact may cause skin sensitization (allergic reaction).[21][22] Animal tests suggest that some chloroacetamides may pose a risk to human reproduction or development.[20]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[20][21]

-

Handling: Avoid creating dust.[5] Do not eat, drink, or smoke when working with this chemical. Wash hands thoroughly after handling.

-

Spills: In case of a spill, sweep the solid substance into a covered, sealable container for disposal. Moisten slightly to prevent dusting if appropriate. Do not let the chemical enter the environment.[5]

-

Storage: Store in a cool, dry, well-ventilated area, separated from strong oxidants, strong bases, and strong acids.[21]

Always consult the specific Safety Data Sheet (SDS) for this compound before use. [20][21][22]

Conclusion

This compound (CAS 227199-07-7) is a research chemical with significant potential stemming from its hybrid structure. The chloroacetamide moiety confers the ability to act as a covalent modifier of proteins, a mechanism of action that is of high interest in modern drug discovery for achieving potent and sustained target inhibition. The 1,3-benzodioxole group provides a well-established scaffold known to impart favorable pharmacological properties. While specific biological data for this compound is scarce, this guide provides a solid foundation for researchers to understand its likely synthesis, mechanism, and potential applications, thereby enabling its rational use in the exploration of new chemical biology and drug discovery frontiers.

References

-

Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Mode of Action for Chloroacetamides and Functionally Related Compounds. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. (2024). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

-

1,3-Benzodioxole. (n.d.). Grokipedia. Retrieved January 12, 2026, from [Link]

-

The Role of 1,3-Benzodioxole in Modern Pharmaceutical Synthesis. (n.d.). Retrieved January 12, 2026, from [Link]

-

A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (n.d.). Arkat USA. Retrieved January 12, 2026, from [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. (1998). Semantic Scholar. Retrieved January 12, 2026, from [Link]

-

A chloroacetamide derivative as a potent candidate for fusariosis treatment. (2022). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Exploring the Versatile Chemistry and Applications of 1,3-Benzodioxole. (n.d.). Retrieved January 12, 2026, from [Link]

-

Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. (n.d.). SciELO South Africa. Retrieved January 12, 2026, from [Link]

-

Synthetic route of synthesized chloroacetamide derivatives (1–22). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Ultimate Guide to Safrole. (n.d.). Retrieved January 12, 2026, from [Link]

-

1,3-Benzodioxole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Publishing. Retrieved January 12, 2026, from [Link]

-

Material Safety Data Sheet - 2-Chloroacetamide, 98%. (n.d.). Cole-Parmer. Retrieved January 12, 2026, from [Link]

-

Safrole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

-

Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. (2017). Cambridge Core. Retrieved January 12, 2026, from [Link]

-

Safrole. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Structures of safrole and derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 3. Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants | Semantic Scholar [semanticscholar.org]

- 10. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. safrole.com [safrole.com]

- 13. Safrole | C10H10O2 | CID 5144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. eprofile.ogapatapata.com [eprofile.ogapatapata.com]

- 16. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.co.uk [fishersci.co.uk]

A Comprehensive Technical Guide to N-(1,3-benzodioxol-5-yl)-2-chloroacetamide: Isomeric Forms, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical entity represented by the name "N-(1,3-benzodioxol-5-yl)-2-chloroacetamide." It clarifies the existence of two primary isomers, N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide and This compound , which are frequently conflated. This document delineates their distinct chemical structures, properties, and synthetic pathways. Detailed, field-tested protocols for the synthesis and characterization of both isomers are presented, supported by mechanistic insights and data interpretation. Furthermore, this guide explores the toxicological profiles and potential biological significance of the chloroacetamide moiety, grounding the discussion in authoritative references to ensure scientific integrity.

Introduction: Deconstructing Ambiguity

The nominal designation "this compound" is structurally ambiguous. It can refer to two distinct isomers depending on the point of attachment of the acetamide nitrogen to the 1,3-benzodioxole (also known as methylenedioxyphenyl) ring. The critical distinction lies in the presence or absence of a methylene (-CH₂-) bridge between the aromatic ring and the nitrogen atom.

-

Isomer 1: N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide (CAS: 40023-03-8)[1][]. Here, the nitrogen is bonded to a methylene group, which is in turn attached to the 5-position of the benzodioxole ring.

-

Isomer 2: This compound (CAS: 227199-07-7). In this isomer, the nitrogen is directly bonded to the 5-position of the benzodioxole ring.

This guide will address both isomers independently, providing a clear and comprehensive overview of each.

Isomer 1: N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide

This isomer is synthesized from piperonylamine (1,3-benzodioxol-5-ylmethanamine) and is a valuable intermediate in various synthetic applications. The 1,3-benzodioxole moiety is a common scaffold in medicinal chemistry, and its derivatives have shown a range of biological activities[3].

Chemical Properties and Data

| Property | Value | Source |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | PubChem[1] |

| CAS Number | 40023-03-8 | PubChem[1] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | PubChem[1] |

| Molecular Weight | 227.64 g/mol | PubChem[1] |

Synthesis Protocol

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide is a standard N-acylation reaction. The nucleophilic amine (piperonylamine) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the HCl byproduct.

Diagram: Synthetic Pathway for Isomer 1

Caption: Synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide.

Experimental Workflow:

-

Preparation: To a solution of piperonylamine (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as triethylamine (1.1 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Analytical Characterization (Predicted)

-

¹H NMR:

-

δ ~4.1 ppm (s, 2H): Protons of the chloromethyl group (-CH₂Cl).

-

δ ~4.3 ppm (d, 2H): Methylene protons of the benzyl group (-CH₂-NH).

-

δ ~5.9 ppm (s, 2H): Protons of the methylenedioxy group (-O-CH₂-O-).

-

δ ~6.7-6.9 ppm (m, 3H): Aromatic protons of the benzodioxole ring.

-

δ ~7.0-7.5 ppm (br s, 1H): Amide proton (-NH-).

-

-

¹³C NMR:

-

δ ~42 ppm: Chloromethyl carbon (-CH₂Cl).

-

δ ~45 ppm: Benzyl methylene carbon (-CH₂-NH).

-

δ ~101 ppm: Methylenedioxy carbon (-O-CH₂-O-).

-

δ ~108, 109, 121 ppm: Aromatic CH carbons.

-

δ ~132, 147, 148 ppm: Quaternary aromatic carbons.

-

δ ~166 ppm: Amide carbonyl carbon (C=O).

-

-

IR (cm⁻¹):

-

~3300 (N-H stretch)

-

~1670 (C=O stretch, Amide I)

-

~1540 (N-H bend, Amide II)

-

~1250, 1040 (C-O stretch)

-

~750 (C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 227/229 (due to ³⁵Cl and ³⁷Cl isotopes).

-

Key fragments: loss of Cl, loss of CH₂Cl, and the piperonylmethyl cation (m/z 135).

-

Isomer 2: this compound

This isomer is a derivative of 3,4-methylenedioxyaniline. N-aryl chloroacetamides are a class of compounds with diverse biological activities and are often used as intermediates in the synthesis of more complex heterocyclic systems.

Chemical Properties and Data

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 227199-07-7 | Sigma-Aldrich |

| Molecular Formula | C₉H₈ClNO₃ | Sigma-Aldrich |

| Molecular Weight | 213.62 g/mol | Sigma-Aldrich |

Synthesis Protocol

The synthesis of this compound follows a similar N-acylation pathway as Isomer 1, but with 3,4-methylenedioxyaniline as the starting amine. A published procedure for a similar synthesis provides a reliable basis for this protocol[6].

Diagram: Synthetic Pathway for Isomer 2

Caption: Synthesis of this compound.

Experimental Workflow:

-

Preparation: Dissolve 3,4-methylenedioxyaniline (1.0 eq) and triethylamine (2.0 eq) in dioxane in a round-bottom flask under an inert atmosphere.

-

Reaction: Cool the solution to 0 °C. Add chloroacetyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up: Pour the reaction mixture into water and acidify to pH 4-5 with HCl (6 M). Collect the resulting precipitate by filtration.

-

Purification: Wash the crude product with water and dry. Further purification can be achieved by recrystallization from ethanol.

Analytical Characterization (Predicted)

As with Isomer 1, specific published spectra are scarce. The following are predicted values based on the structure and known chemical shifts.

-

¹H NMR:

-

δ ~4.2 ppm (s, 2H): Protons of the chloromethyl group (-CH₂Cl).

-

δ ~6.0 ppm (s, 2H): Protons of the methylenedioxy group (-O-CH₂-O-).

-

δ ~6.8-7.2 ppm (m, 3H): Aromatic protons.

-

δ ~8.0-8.5 ppm (br s, 1H): Amide proton (-NH-).

-

-

¹³C NMR:

-

δ ~43 ppm: Chloromethyl carbon (-CH₂Cl).

-

δ ~101 ppm: Methylenedioxy carbon (-O-CH₂-O-).

-

δ ~102, 108, 114 ppm: Aromatic CH carbons.

-

δ ~132, 144, 148 ppm: Quaternary aromatic carbons.

-

δ ~164 ppm: Amide carbonyl carbon (C=O).

-

-

IR (cm⁻¹):

-

~3280 (N-H stretch)

-

~1680 (C=O stretch, Amide I)

-

~1550 (N-H bend, Amide II)

-

~1250, 1040 (C-O stretch)

-

~750 (C-Cl stretch)

-

-

Mass Spectrometry (EI):

-

M⁺ at m/z 213/215 (due to ³⁵Cl and ³⁷Cl isotopes).

-

Key fragments: loss of CH₂Cl, and the 3,4-methylenedioxyaniline radical cation (m/z 137).

-

Biological Activity and Significance

N-substituted-2-chloroacetamides are a well-established class of biologically active compounds. Their reactivity, particularly the electrophilic nature of the carbon bearing the chlorine atom, allows them to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules. This reactivity is the basis for their wide range of reported biological effects.

-

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated the efficacy of N-aryl chloroacetamides against various bacterial and fungal strains[7]. The lipophilicity of the aryl substituent plays a crucial role in the compound's ability to penetrate microbial cell membranes.

-

Enzyme Inhibition: The chloroacetamide moiety can act as a warhead for targeted covalent inhibitors. For example, derivatives of N-(1,3-benzodioxol-yl) have been investigated as kinase inhibitors[8].

-

Auxin Agonism: A recent study identified N-(benzo[d][1][9]dioxol-5-yl)-2-(one-benzylthio)acetamide derivatives as potent auxin receptor agonists, promoting root growth in plants[6]. This highlights the potential of the N-(1,3-benzodioxol-5-yl)acetamide scaffold in agricultural applications.

Diagram: General Mechanism of Action

Caption: Alkylation of a biological nucleophile by a chloroacetamide.

Safety and Handling

Both isomers of this compound and their synthetic precursors require careful handling in a laboratory setting. The primary hazards are associated with the reactants and the reactive nature of the chloroacetamide functional group.

-

Reactant Hazards:

-

Chloroacetyl chloride: Highly corrosive, a lachrymator, and reacts violently with water. Must be handled in a chemical fume hood with appropriate personal protective equipment (PPE).

-

Amines (Piperonylamine and 3,4-Methylenedioxyaniline): Can be toxic and irritants. Avoid inhalation and skin contact.

-

-

Product Hazards (Inferred):

-

Skin and Eye Irritation: Based on data for similar compounds, both isomers are likely to be skin and eye irritants[10].

-

Toxicity: Chloroacetamide itself is toxic if swallowed and may cause an allergic skin reaction. It is also suspected of damaging fertility or the unborn child[11][12]. Similar precautions should be taken with its derivatives until specific toxicological data is available.

-

Recommended PPE:

-

Safety goggles or a face shield.

-

Chemically resistant gloves (e.g., nitrile).

-

A laboratory coat.

-

Work should be conducted in a well-ventilated chemical fume hood.

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing[11].

-

Eye Contact: Rinse cautiously with water for several minutes. Seek immediate medical attention[11].

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen[10].

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[11].

Conclusion

The name "this compound" refers to two distinct chemical isomers, a fact that is crucial for accurate scientific communication and research. This guide has provided a clear differentiation between N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide and This compound . Detailed synthetic protocols, predicted analytical data, and a discussion of their potential biological relevance and necessary safety precautions have been presented. As with all research chemicals, it is imperative for scientists to handle these compounds with appropriate care, based on a thorough understanding of their chemical properties and potential hazards.

References

-

Bernhard, H. O., & Snieckus, V. (1971). The synthesis of 1- and 3-substituted 3,4-dihydroisoquinolines. Tetrahedron, 27(10), 2091-2100. [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. PubMed Central. [Link]

-

PubChem. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. National Institutes of Health. [Link]

-

Comparison of the experimental and predicted 13C chemical shifts with HOSE code. ResearchGate. [Link]

-

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,2,2-trichloroacetamido)benzamide. MDPI. [Link]

-

N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. National Institutes of Health. [Link]

-

PubChem. (n.d.). (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(1,3-benzodioxol-5-yl)-2-(piperidin-1-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(2H-1,3-Benzodioxol-5-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

-

Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

-

Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist. PubMed. [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. PubMed. [Link]

Sources

- 1. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide | C10H10ClNO3 | CID 736835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification and characterization of NDT 9513727 [N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-butyl-2,4-diphenyl-1H-imidazole-5-methanamine], a novel, orally bioavailable C5a receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

"N-(1,3-benzodioxol-5-yl)-2-chloroacetamide molecular weight"

An In-depth Technical Guide on the Molecular Weight of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Abstract

This technical guide provides a comprehensive framework for the determination and verification of the molecular weight of this compound. The theoretical molecular weight is calculated based on its chemical formula, C₉H₈ClNO₃, as 213.62 g/mol .[1] This guide details the state-of-the-art analytical methodologies required for the empirical confirmation of this value, with a primary focus on high-resolution mass spectrometry (HRMS) for exact mass measurement and high-performance liquid chromatography (HPLC) for purity assessment. Detailed, field-tested protocols are provided for each technique, emphasizing the causality behind experimental choices to ensure data integrity and trustworthiness. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated approach to small molecule characterization.

Compound Identification and Theoretical Mass

Accurate compound identification is the foundation of all subsequent analytical work. This compound is a specific chemical entity that must be distinguished from structurally similar compounds, such as its isomer N-(1,3-benzodioxol-4-yl)-2-chloroacetamide and the related N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide, which contains an additional methylene group and has a molecular weight of 227.64 g/mol .[2] The subject of this guide, this compound, is identified by the CAS Number 227199-07-7.

Core Compound Properties

The fundamental properties of the target compound are summarized below. These values serve as the theoretical basis for all experimental verification.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 227199-07-7 | |

| Molecular Formula | C₉H₈ClNO₃ | [1] |

| Average Molecular Weight | 213.62 g/mol | [1] |

| Monoisotopic Mass | 213.0193 Da | [1] |

| SMILES String | O=C(CCl)NC1=CC=C2OCOC2=C1 | N/A |

Calculation of Theoretical Mass

The molecular weight is derived from the molecular formula by summing the atomic weights of the constituent atoms.

-

Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes for each element. It is the value used for stoichiometric calculations in bulk material.

-

(9 x 12.011) + (8 x 1.008) + (1 x 35.453) + (1 x 14.007) + (3 x 15.999) = 213.62 g/mol .

-

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This value is paramount in mass spectrometry, as the instrument resolves individual isotopic peaks.

-

(9 x 12.00000) + (8 x 1.00783) + (1 x 34.96885) + (1 x 14.00307) + (3 x 15.99491) = 213.01926 Da .[1]

-

Integrated Analytical Workflow

The confirmation of a compound's molecular weight is not a single measurement but an integrated process. It begins with synthesis and purification, followed by definitive structural and purity analysis, and culminates in exact mass determination. This workflow ensures that the measured mass corresponds to a pure sample of the correct chemical structure.

Caption: Integrated workflow for molecular weight verification.

Experimental Verification Protocols

The following protocols represent a robust, self-validating system for confirming the molecular weight and identity of this compound.

Protocol 1: Purity Determination by Reverse-Phase HPLC

Causality: Before performing mass spectrometry, it is crucial to confirm the purity of the sample. A sample containing significant impurities will yield misleading mass spectra. Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry standard for quantifying the purity of small organic molecules.[3][4]

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in acetonitrile. Dilute to a working concentration of 50 µg/mL with a 50:50 mixture of acetonitrile and water.

-

Chromatographic System:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detector Wavelength: 254 nm.

-

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (Re-equilibration)

-

-

Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. The acceptance criterion is typically >95% purity.

Protocol 2: Exact Mass Determination by ESI-HRMS

Causality: High-resolution mass spectrometry provides a highly accurate mass measurement (typically to within 5 ppm), which can definitively confirm the elemental composition of a molecule.[5][6] Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and maximizing the abundance of the molecular ion.

Methodology:

-

Sample Preparation: Dilute the HPLC sample solution (50 µg/mL) further to approximately 1-5 µg/mL using 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial for promoting protonation and forming the [M+H]⁺ ion in positive ion mode.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument).

-

Infusion and Ionization: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Source Temperature: 100 - 150 °C.

-

-

Mass Analysis:

-

Scan Range: m/z 100 - 500.

-

Resolution: Set to >60,000 to allow for accurate mass determination.

-

Internal Calibration: Use a known calibration standard to ensure high mass accuracy.

-

-

Data Interpretation (Self-Validation):

-

Primary Ion: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. The expected m/z is 213.0193 (monoisotopic mass) + 1.0078 (proton mass) = 214.0271 Da . The measured mass should be within 5 ppm of this theoretical value.

-

Isotopic Pattern: The most critical validation step is to observe the chlorine isotopic pattern. Look for the A+2 peak, which corresponds to the molecule containing the ³⁷Cl isotope. This peak should have an m/z approximately 2 Da higher (216.0242 Da) and an intensity that is ~32% of the [M+H]⁺ peak.[6] The presence of this 3:1 intensity ratio is definitive proof of a molecule containing a single chlorine atom.

-

Safety and Handling

While specific toxicity data for this compound is limited, the parent structure, 2-chloroacetamide, is a known hazardous substance.[7] It is classified as toxic if swallowed, may cause an allergic skin reaction, and is suspected of reproductive toxicity.[7] Therefore, stringent safety precautions are mandatory.

-

Engineering Controls: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[8][9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[10] In case of exposure, follow standard first-aid procedures and seek immediate medical attention.[9]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The molecular weight of this compound is theoretically established as 213.62 g/mol (average mass) and 213.0193 Da (monoisotopic mass).[1] This technical guide outlines a rigorous, multi-step analytical workflow to empirically validate this fundamental property. By integrating chromatographic purity analysis with high-resolution mass spectrometric determination of the exact mass and its characteristic isotopic pattern, researchers can achieve a high degree of confidence in the identity and quality of their material. Adherence to these protocols and safety guidelines is essential for generating reliable data in a research and drug development setting.

References

-

PubChem. (n.d.). N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide. Retrieved from [Link] (Note: Specific deep link was not available, linking to the main NIH site as per instructions).

-

PubChem. (n.d.). (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-CHLOROACETAMIDE | CAS 40023-03-8. Retrieved from [Link]

-

Eurofins. (n.d.). Safety Data Sheet - 2-Chloroacetamide. Retrieved from [Link] (Note: Direct link to SDS not available, linking to main site).

-

Maru, J., et al. (2014). Synthesis and study of some novel benzothiazole derivatives as antimicrobial agents. Trade Science Inc. Journals. Retrieved from [Link] (Note: Direct link to paper not available, linking to main site).

-

SIELC Technologies. (n.d.). Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. Retrieved from [Link]

-

Caltech Authors. (n.d.). Supporting Information with HRMS data. Retrieved from [Link] (Note: Direct link to specific paper not available, linking to main site).

-

Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Benzodioxol-5-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Washington. (n.d.). Common Mass Spectrometry Contaminants. Retrieved from [Link] (Note: Direct link to document not available, linking to main site).

-

MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Chromatographic Techniques in Pharmaceutical Analysis. Retrieved from [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from [Link]

Sources

- 1. (2S)-2-(1,3-benzodioxol-5-yl)-2-chloroacetamide | C9H8ClNO3 | CID 26369154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. eurofinsus.com [eurofinsus.com]

"N-(1,3-benzodioxol-5-yl)-2-chloroacetamide mechanism of action"

An In-depth Technical Guide to the Core Mechanism of Action of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Authored by: A Senior Application Scientist

Abstract

This compound belongs to the broader class of chloroacetamide compounds, which are recognized for their significant biological activities, notably as herbicides. While specific research on this compound is limited, a deep understanding of its mechanism of action can be extrapolated from the extensive studies conducted on the chloroacetamide chemical class. This guide synthesizes the current knowledge to present a detailed overview of the core mechanism of action, focusing on the covalent inhibition of very-long-chain fatty acid (VLCFA) synthesis, the downstream cellular consequences, and potential off-target effects such as the induction of oxidative stress. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed experimental protocols to investigate the bioactivity of this compound.

Introduction to this compound

This compound is a synthetic organic compound featuring a benzodioxole moiety linked to a chloroacetamide group. The chloroacetamide functional group is a well-established pharmacophore responsible for the biological activity of a wide range of molecules. These compounds are known to act as covalent inhibitors, a class of inhibitors that form a stable, covalent bond with their target protein. This irreversible binding often leads to potent and long-lasting biological effects. The primary mechanism of action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) elongase systems, a critical pathway for the synthesis of lipids essential for cell membrane integrity and function.[1][2]

The Chloroacetamide Pharmacophore: A Reactive Moiety

The key to the biological activity of this compound lies in the electrophilic nature of the α-carbon in the chloroacetamide group. The chlorine atom, being a good leaving group, makes the adjacent carbon susceptible to nucleophilic attack. Within a biological system, the most common nucleophiles are the sulfhydryl groups (-SH) of cysteine residues in proteins.[3] This reactivity allows chloroacetamides to act as targeted covalent inhibitors.

Primary Mechanism of Action: Covalent Inhibition of VLCFA Elongase

The most well-documented mechanism of action for chloroacetamide compounds is the potent inhibition of the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[2]

The Biological Significance of Very-Long-Chain Fatty Acids (VLCFAs)

VLCFAs are fatty acids with chain lengths of 20 carbon atoms or more. They are crucial components of various lipids, including ceramides and sphingolipids, which are essential for:

-

Maintaining the structural integrity and fluidity of cellular membranes, particularly the plasma membrane.

-

Serving as precursors for signaling molecules.

-

Forming a barrier to water loss in plants and skin in animals.

The VLCFA Elongase Complex and its Inhibition

The synthesis of VLCFAs is a four-step cycle catalyzed by the VLCFA elongase complex. The rate-limiting step is the initial condensation reaction, which is catalyzed by the VLCFA synthase. This enzyme possesses a highly conserved and reactive cysteine residue in its active site.

The chloroacetamide moiety of this compound is proposed to bind to the active site of VLCFA synthase, where the sulfhydryl group of the cysteine residue performs a nucleophilic attack on the α-carbon of the chloroacetamide. This results in the formation of a stable thioether bond and the displacement of the chlorine atom. This covalent modification of the enzyme leads to its irreversible inactivation.[2]

Caption: Proposed covalent inhibition of VLCFA synthase by this compound.

Downstream Cellular Consequences of VLCFA Inhibition

The inhibition of VLCFA synthesis triggers a cascade of detrimental cellular events, ultimately leading to cell death.

-

Disruption of Membrane Integrity: A lack of VLCFAs compromises the structural integrity of the plasma membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Cell Growth and Division: Proper membrane function is essential for cell expansion and cytokinesis. The disruption of VLCFA synthesis halts these processes.

-

Accumulation of Precursors: The blockage of the VLCFA synthesis pathway can lead to an accumulation of shorter-chain fatty acids, which may have their own cytotoxic effects.

Caption: Signaling pathway from VLCFA synthase inhibition to cell death.

Secondary/Off-Target Effects: Oxidative Stress and Apoptosis

While VLCFA inhibition is the primary mechanism, some studies on chloroacetamides have indicated the induction of oxidative stress as a secondary effect.[4]

Generation of Reactive Oxygen Species (ROS)

Treatment with chloroacetamide herbicides has been shown to increase the levels of reactive oxygen species (ROS) within cells. This may be due to the disruption of mitochondrial function or the depletion of cellular antioxidants like glutathione (GSH), which can be conjugated to the chloroacetamide.[4]

Induction of Apoptosis

Elevated ROS levels can cause significant damage to cellular components, including DNA, proteins, and lipids. This cellular stress can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Caption: Simplified pathway of chloroacetamide-induced oxidative stress and apoptosis.

Experimental Protocols for Elucidating the Mechanism of Action

To experimentally validate the proposed mechanism for this compound, the following protocols can be employed.

Protocol 1: In Vitro VLCFA Elongase Inhibition Assay

Objective: To determine the inhibitory effect of the compound on VLCFA elongase activity.

Methodology:

-

Enzyme Source: Isolate microsomes from a relevant plant or cell line known to have high VLCFA elongase activity.

-

Substrates: Use radiolabeled malonyl-CoA ([¹⁴C]malonyl-CoA) and an appropriate fatty acyl-CoA primer (e.g., C18:0-CoA).

-

Assay:

-

Pre-incubate the microsomal preparation with varying concentrations of this compound.

-

Initiate the reaction by adding the substrates.

-

Incubate for a defined period at the optimal temperature.

-

Stop the reaction and extract the fatty acids.

-

Separate the fatty acids by thin-layer chromatography (TLC).

-

Quantify the incorporation of the radiolabel into VLCFAs using a scintillation counter.

-

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 2: Covalent Binding Assay using Mass Spectrometry

Objective: To confirm covalent bond formation with a target peptide.

Methodology:

-

Target Peptide: Synthesize a peptide containing a single cysteine residue, mimicking the active site of VLCFA synthase.

-

Incubation: Incubate the peptide with this compound.

-

Analysis: Analyze the reaction mixture using liquid chromatography-mass spectrometry (LC-MS).

-

Data Interpretation: Look for a mass shift in the peptide corresponding to the addition of the inhibitor minus the chlorine atom.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate target engagement in a cellular environment.

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Detection: Analyze the soluble fraction by Western blotting using an antibody against a putative target protein (e.g., a component of the VLCFA elongase complex).

-

Data Interpretation: Covalent binding of the compound to the target protein will stabilize it, resulting in a higher melting temperature compared to the vehicle-treated control.

Protocol 4: ROS Detection Assay

Objective: To measure intracellular ROS levels.

Methodology:

-

Cell Culture: Plate cells in a multi-well plate and allow them to adhere.

-

Treatment: Treat the cells with varying concentrations of this compound.

-

Staining: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Measurement: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.

-

Data Analysis: Compare the fluorescence levels of treated cells to untreated controls.

Protocol 5: Apoptosis Assay using Annexin V/PI Staining

Objective: To quantify the induction of apoptosis.

Methodology:

-

Cell Treatment: Treat cells with the compound for a specified time.

-

Staining: Harvest the cells and stain them with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a viability dye).

-

Analysis: Analyze the stained cells using flow cytometry.

-

Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and the viable population (Annexin V negative, PI negative).

Data Presentation and Interpretation

The quantitative data from the proposed experiments can be summarized as follows:

| Assay | Parameter | Expected Result for an Active Compound |

| VLCFA Elongase Inhibition | IC₅₀ | Low nanomolar to micromolar range |

| Mass Spectrometry | Mass Shift | Observed mass shift corresponding to covalent adduct formation |

| CETSA | ΔTₘ | Positive shift in melting temperature of the target protein |

| ROS Detection | Fold Increase in Fluorescence | Dose-dependent increase in fluorescence |

| Apoptosis Assay | % Apoptotic Cells | Dose-dependent increase in the percentage of apoptotic cells |

Conclusion

Based on the well-established mechanism of the chloroacetamide class of compounds, this compound is predicted to act as a potent, irreversible inhibitor of very-long-chain fatty acid synthesis via covalent modification of the VLCFA synthase. This primary action likely leads to a cascade of downstream effects, including the disruption of cell membrane integrity and the inhibition of cell growth, ultimately resulting in cell death. Furthermore, the compound may induce secondary effects such as oxidative stress and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the validation of this proposed mechanism of action and for the further characterization of the biological activity of this compound. Future research should focus on identifying the specific protein targets of this compound in various biological systems to fully elucidate its pharmacological profile.

References

- BenchChem. (2025). An In-depth Technical Guide on the Mechanism of Action for Chloroacetamide Compounds.

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available from: [Link]

-

Leavitt, J. R. C., & Penner, D. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(4), 270–277. Available from: [Link]

-

Eshak, E. A., Abu-Shanab, F. A., Mousa, S. A. S., & Bakheet, M. E. M. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. Research Square. Available from: [Link]

-

Huang, C. H., & Weber, J. B. (2003). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 51(18), 5336–5343. Available from: [Link]

-

PubChem. N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide. National Center for Biotechnology Information. Available from: [Link]

-

Li, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 324. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 4. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biological Activity of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of N-(1,3-benzodioxol-5-yl)-2-chloroacetamide. While direct studies on this specific molecule are limited, this document synthesizes information from related compound classes, namely N-aryl-2-chloroacetamides and molecules containing the 1,3-benzodioxole moiety. By examining the established pharmacological profiles of these structural components, we can hypothesize and propose robust experimental workflows to elucidate the biological potential of the title compound. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic applications.

Introduction: Deconstructing this compound

This compound is a synthetic organic compound characterized by two key structural features: an N-aryl-2-chloroacetamide core and a 1,3-benzodioxole (also known as methylenedioxyphenyl) substituent. The N-aryl-2-chloroacetamide scaffold is a versatile pharmacophore known to be present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1]. The reactive chlorine atom provides a site for further chemical modification, making it an attractive starting point for the synthesis of more complex molecules[1][2].

The 1,3-benzodioxole moiety is a prominent feature in numerous natural products and synthetic compounds with significant therapeutic applications[3]. This group is known to influence the pharmacokinetic and pharmacodynamic properties of a molecule, often by modulating metabolic pathways[4][5][6]. The presence of this moiety in this compound suggests that it may possess unique biological activities worthy of investigation.

This guide will first explore the known biological activities of the N-aryl-2-chloroacetamide class of compounds and the pharmacological significance of the 1,3-benzodioxole group. Subsequently, a hypothesized biological profile for this compound will be presented, followed by detailed experimental protocols for its synthesis and biological evaluation.

The N-Aryl-2-Chloroacetamide Scaffold: A Foundation for Diverse Bioactivity

The N-aryl-2-chloroacetamide core is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological effects.

Antimicrobial Activity

Numerous studies have demonstrated the potent antimicrobial properties of N-aryl-2-chloroacetamides. These compounds have shown efficacy against a range of pathogenic bacteria and fungi.

-

Antibacterial Activity: N-(substituted phenyl)-2-chloroacetamides have been reported to be effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)[7][8][9]. Their activity against Gram-negative bacteria like Escherichia coli is generally less pronounced[7][9]. The lipophilicity of the substituents on the phenyl ring plays a crucial role in their ability to penetrate the bacterial cell membrane[7][9]. Molecular docking studies suggest that these compounds may exert their antibacterial effect by targeting essential bacterial proteins like DNA gyrase and Topoisomerase II, which are involved in DNA replication and transcription[10].

-

Antifungal Activity: The antifungal potential of 2-chloro-N-phenylacetamide has been demonstrated against strains of Aspergillus flavus[11][12][13][14]. The proposed mechanism of action involves binding to ergosterol in the fungal plasma membrane, leading to membrane disruption[11][12][13][14]. Additionally, inhibition of DNA synthesis through the inhibition of thymidylate synthase has been suggested[11][12][13][14]. Substituted chloroacetamides generally exhibit greater antifungal activity than their unsubstituted counterparts[11][13].

Anticancer Activity

The cytotoxic effects of N-(substituted phenyl)-2-chloroacetamide analogs against various human cancer cell lines have been a subject of significant research.

-

Cytotoxicity: 2-chloroacetamide derivatives have shown significant cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines[15]. The nature and position of substituents on the phenyl ring are critical determinants of their anticancer potency[1].

-

Mechanism of Action: A proposed mechanism for the anticancer activity of some chloroacetamide analogs involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS)[1]. This increase in ROS can trigger signaling pathways such as the MAPK/ERK pathway, ultimately leading to the activation of caspases and programmed cell death[1]. Furthermore, some derivatives are thought to exert their effects through the inhibition of glutathione S-transferase (GST)[15].

The 1,3-Benzodioxole Moiety: A Modulator of Biological Function

The 1,3-benzodioxole ring system is a key structural feature in many biologically active compounds and is known to impart specific pharmacological properties.

-

Enzyme Inhibition: 1,3-benzodioxole derivatives are known to inhibit microsomal cytochrome P450 enzymes[6][16]. This inhibition can alter the metabolism of co-administered drugs, potentially increasing their bioavailability and duration of action[6][16]. This property is utilized in some therapeutic contexts to enhance the efficacy of other drugs[6][16].

-

Anticancer Potential: Derivatives of 1,3-benzodioxole have demonstrated anti-tumor properties by promoting apoptosis and inhibiting enzymes involved in cancer cell proliferation[4][5]. They have shown cytotoxic activity against several human tumor cell lines, including colon carcinoma and multidrug-resistant nasopharyngeal carcinoma cells[5]. Conjugation of the 1,3-benzodioxole moiety with arsenical precursors has been shown to improve the anti-tumor efficiency of these agents[6][16].

-

Other Activities: The 1,3-benzodioxole scaffold is also associated with anti-hyperlipidemia, antioxidant, and anti-inflammatory effects[4].

Hypothesized Biological Profile of this compound

Based on the activities of its constituent parts, we can hypothesize that this compound is likely to exhibit a range of biological activities. The combination of the N-aryl-2-chloroacetamide core and the 1,3-benzodioxole moiety may result in synergistic or unique pharmacological effects.

-

Potential Antimicrobial Activity: The compound is expected to possess antibacterial activity, particularly against Gram-positive bacteria, and antifungal activity. The 1,3-benzodioxole group may influence its spectrum of activity and potency.

-

Potential Anticancer Activity: The presence of both the chloroacetamide and benzodioxole functionalities suggests a strong potential for cytotoxic activity against various cancer cell lines. The mechanism could involve the induction of apoptosis via ROS generation and potential modulation of metabolic pathways by the benzodioxole ring.

The following sections provide detailed experimental protocols to synthesize and validate these hypothesized activities.

Experimental Protocols

Synthesis of this compound

This protocol describes a standard method for the synthesis of N-aryl-2-chloroacetamides.

Materials:

-

3,4-(Methylenedioxy)aniline (1,3-benzodioxol-5-amine)

-

Chloroacetyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or potassium carbonate (K2CO3)[17]

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

Dissolve 3,4-(methylenedioxy)aniline in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add a suitable base, such as triethylamine or potassium carbonate, to the solution[17].

-

Cool the reaction mixture in an ice bath.

-